molecular formula C11H11N3S B1597570 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline CAS No. 4335-34-6

4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline

Cat. No. B1597570
CAS RN: 4335-34-6
M. Wt: 217.29 g/mol
InChI Key: JYDVTSQQZMZVDH-UHFFFAOYSA-N
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Description

“4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline” is a compound with the CAS Number: 4335-34-6 . It has a molecular weight of 217.29 and its IUPAC name is 4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline .


Synthesis Analysis

The synthesis of imidazo[2,1-b][1,3]thiazoles, which includes the compound , has been explored in various studies . A common approach for the assembly of the imidazo[2,1-b][1,3]thiazole system is based on the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The outcome of this reaction depends on the structure of the starting bromo ketone .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H11N3S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,7H,5-6,12H2 . Unfortunately, there is limited information available on the detailed molecular structure of this compound.


Chemical Reactions Analysis

The reactions of 2-aminothiazoles with bromo ketones occurred under mild conditions: the product was formed upon heating the reagent mixture in PhH for 2–4 h, and the type of product depended on the structure of the starting reagents .

Scientific Research Applications

  • Anticancer and Antiviral Drugs

    • Field: Medicinal Chemistry
    • Application: Compounds with the imidazo[2,1-b][1,3]thiazole ring system have been used in the development of anticancer and antiviral drugs .
    • Method: The specific methods of application or experimental procedures would depend on the specific drug and its target. Typically, these compounds would be synthesized in a lab and then tested in vitro (in a test tube or petri dish) and in vivo (in a living organism) for their anticancer or antiviral effects .
    • Results: The results or outcomes would also depend on the specific drug. Some compounds might show promising results in preclinical trials, while others might not be effective .
  • Antioxidants

    • Field: Medicinal Chemistry
    • Application: Some derivatives of the imidazo[2,1-b][1,3]thiazole ring system have been found to have antioxidant properties .
    • Method: These compounds would be synthesized and then tested for their ability to neutralize harmful free radicals in the body .
    • Results: The effectiveness of these compounds as antioxidants would depend on their specific structure and the conditions under which they were tested .
  • Immunomodulatory Agents

    • Field: Immunology
    • Application: Some compounds with the imidazo[2,1-b][1,3]thiazole ring system have been used as immunomodulatory agents, which can modify the immune response or the functioning of the immune system .
    • Method: These compounds would be synthesized and then tested for their ability to modulate the immune response in vitro and in vivo .
    • Results: The results would depend on the specific compound and the immune response being targeted .
  • Antitubercular Agents

    • Field: Medicinal Chemistry
    • Application: Some derivatives of the imidazo[2,1-b][1,3]thiazole ring system have been found to have antitubercular properties .
    • Method: These compounds would be synthesized and then tested for their ability to inhibit the growth of Mycobacterium tuberculosis .
    • Results: The effectiveness of these compounds as antitubercular agents would depend on their specific structure and the conditions under which they were tested .
  • Antineoplastic Drugs

    • Field: Oncology
    • Application: Certain derivatives of the imidazo[2,1-b][1,3]thiazole ring system have shown promising results in preclinical trials for various types of cancer, including leukemia, NSCL, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer .
    • Method: These compounds would be synthesized and then tested for their ability to inhibit the growth of cancer cells in vitro and in vivo .
    • Results: The effectiveness of these compounds as antineoplastic drugs would depend on their specific structure, the type of cancer being targeted, and the conditions under which they were tested .
  • Antimicrobial Drugs

    • Field: Microbiology
    • Application: Thiazoles, which include the imidazo[2,1-b][1,3]thiazole ring system, are found in many potent biologically active compounds, such as sulfathiazole, an antimicrobial drug .
    • Method: These compounds would be synthesized and then tested for their ability to inhibit the growth of various types of microbes .
    • Results: The effectiveness of these compounds as antimicrobial drugs would depend on their specific structure and the conditions under which they were tested .
  • Antihistaminic Agents

    • Field: Pharmacology
    • Application: Some derivatives of the imidazo[2,1-b][1,3]thiazole ring system have been found to have antihistaminic properties . For example, clemizole is an antihistaminic agent that contains a 1,3-diazole ring .
    • Method: These compounds would be synthesized and then tested for their ability to inhibit the action of histamine in the body .
    • Results: The effectiveness of these compounds as antihistaminic agents would depend on their specific structure and the conditions under which they were tested .
  • Analgesic Agents

    • Field: Pharmacology
    • Application: Some derivatives of the imidazo[2,1-b][1,3]thiazole ring system have been found to have analgesic properties . For example, etonitazene is an analgesic that contains a 1,3-diazole ring .
    • Method: These compounds would be synthesized and then tested for their ability to relieve pain in vitro and in vivo .
    • Results: The effectiveness of these compounds as analgesic agents would depend on their specific structure and the conditions under which they were tested .
  • Antiviral Agents

    • Field: Virology
    • Application: Some derivatives of the imidazo[2,1-b][1,3]thiazole ring system have been found to have antiviral properties . For example, enviroxime is an antiviral agent that contains a 1,3-diazole ring .
    • Method: These compounds would be synthesized and then tested for their ability to inhibit the replication of viruses in vitro and in vivo .
    • Results: The effectiveness of these compounds as antiviral agents would depend on their specific structure and the conditions under which they were tested .

Future Directions

The interest toward these compounds has been reflected by a number of synthetic methods for assembling their heterocyclic system, as well as the variety of methods for their functionalization . The spatial structure of 5,6-dihydroimidazo[2,1-b][1,3]thiazoles provides additional opportunities to use them as catalysts in asymmetric synthesis . This suggests potential future directions in the research and application of these compounds.

properties

IUPAC Name

4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3S/c12-9-3-1-8(2-4-9)10-7-14-5-6-15-11(14)13-10/h1-4,7H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDVTSQQZMZVDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60380653
Record name 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline

CAS RN

4335-34-6
Record name 4-(2,3-Dihydroimidazo[2,1-b][1,3]thiazol-6-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60380653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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